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molecular formula C12H15NO B8607299 4-(2-Phenylethenyl)morpholine CAS No. 36838-59-2

4-(2-Phenylethenyl)morpholine

Cat. No. B8607299
M. Wt: 189.25 g/mol
InChI Key: XWLLGMTXHZNRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05220020

Procedure details

4-(2-phenylacetyl) morpholine (0.410 g, 2.0 mmol) was dissolved in C6H6 (5 mL) under a nitrogen atmosphere and then triethoxysilane (0.92 mL, 5.0 mmol) and titanium (IV) isopropoxide (0.03 mL, 0.1 mmol) were added. The reaction mixture was heated to 60° C. for 15 hours. The C6H6 was removed in vacuo and the resulting cream colored solid was dissolved in warm (60° C.) hexane (3 mL). The hexane solution was cooled to room temperature, and cream colored crystals appeared in the flask. The recrystallization flask was put in an acetone-filled dewar, which was cooled to -78° C. overnight. The hexane solution was decanted from the cream colored crystals which were dried in vacuo, and 0.38 g of product was collected, although 1H NMR showed the presence of a silicon byproduct. The material was dissolved in 3 mL of warm hexane (60 ° C.) and slowly cooled to room temperature. The hexane was decanted and the product was dried in vacuo to produce 0.24 g (63% yield) of 4-(2-phenylethenyl) morpholine as a cream colored solid.
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step Two
Quantity
0.03 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O[SiH](OCC)OCC)C>C1C=CC=CC=1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[C:1]1([CH:7]=[CH:8][N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
0.41 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)N1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
0.03 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The C6H6 was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in warm (60° C.) hexane (3 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The hexane solution was cooled to room temperature
ADDITION
Type
ADDITION
Details
filled dewar, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -78° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The hexane solution was decanted from the cream colored crystals which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried in vacuo, and 0.38 g of product
CUSTOM
Type
CUSTOM
Details
was collected, although 1H NMR
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in 3 mL of warm hexane (60 ° C.)
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The hexane was decanted
CUSTOM
Type
CUSTOM
Details
the product was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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